

Gtx-758: A Technical Overview of a Selective Estrogen Receptor Alpha Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Gtx-758, also known as Capesaris, is a synthetic, nonsteroidal, orally bioavailable small molecule that functions as a selective agonist for the estrogen receptor alpha (ERα).[1][2][3] Developed by GTx, Inc., it was investigated for the treatment of advanced prostate cancer.[1] This document provides a comprehensive technical overview of **Gtx-758**, including its chemical structure, mechanism of action, and a summary of clinical findings.

Chemical Structure and Properties

Gtx-758 is a diphenyl benzamide derivative.[1] Its chemical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	3-fluoro-N-(4-fluorophenyl)-4- hydroxy-N-(4- hydroxyphenyl)benzamide	
Molecular Formula	C19H13F2NO3	
Molecular Weight	341.31 g/mol	
SMILES	C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C= C3)O)F)O	
InChI Key	FBCQEUMZZNVQKD- UHFFFAOYSA-N	_
CAS Number	938067-78-8	_
Synonyms	Capesaris, GTX-758	-

Mechanism of Action

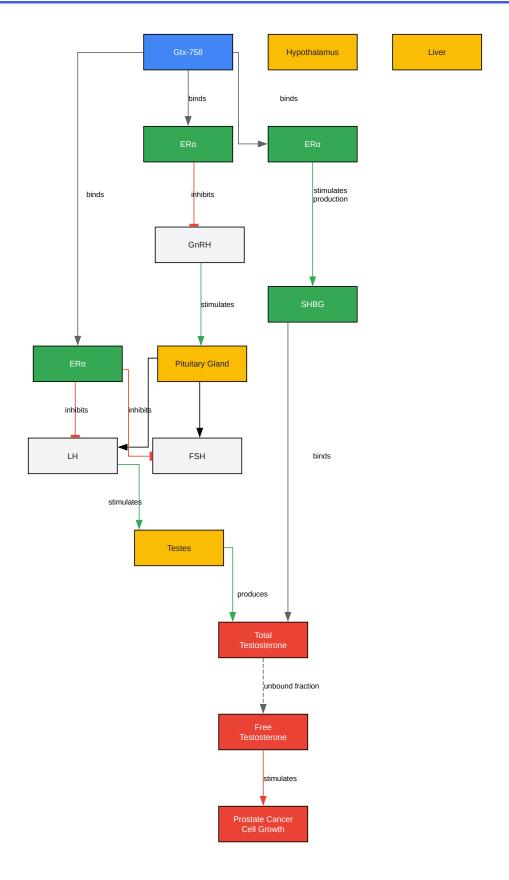
Gtx-758 is a selective agonist of the estrogen receptor (ER), with a greater than 10-fold preference for ERα over ERβ. Its primary mechanism of action in the context of prostate cancer involves the suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—secreted by the pituitary gland through feedback inhibition.

The inhibition of LH secretion leads to a reduction in the synthesis of androgens, such as testosterone, in the testes. This results in a decrease in total serum testosterone to castration levels. Furthermore, **Gtx-758** stimulates the hepatic production of sex hormone-binding globulin (SHBG), which binds to testosterone, leading to a significant reduction in free testosterone levels, the form of testosterone that prostate cancer cells utilize for growth.

Signaling Pathway

The proposed signaling pathway for **Gtx-758**'s action is illustrated below:





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Caption: Gtx-758 Mechanism of Action Pathway.



Clinical Trials and Experimental Protocols

Gtx-758 has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in treating advanced prostate cancer.

Phase I Clinical Trials

Two Phase I trials were conducted in 2009.

- Single Ascending Dose Study:
 - Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single ascending doses of Gtx-758.
 - Methodology: A double-blind, placebo-controlled study was conducted in 96 healthy male volunteers. Subjects received a single oral dose of Gtx-758 or a placebo. The specific dose levels administered are not detailed in the available public information. Blood samples were collected at various time points to determine the pharmacokinetic profile. Safety and tolerability were assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
 - Results: Gtx-758 was well tolerated and demonstrated a pharmacokinetic profile suitable for daily oral dosing.
- Multiple Ascending Dose Study:
 - Objective: To assess the safety, tolerability, and pharmacodynamic effects of multiple ascending doses of Gtx-758.
 - Methodology: This study involved 50 healthy male subjects who received multiple
 ascending doses of Gtx-758 over a 14-day period. The specific dose cohorts are not
 publicly detailed. Blood samples were analyzed for testosterone and SHBG levels to
 evaluate the pharmacodynamic effects. Safety and tolerability were monitored as in the
 single-dose study.
 - Results: Gtx-758 was well tolerated and demonstrated its ability to reduce testosterone and increase SHBG levels.



Phase II Clinical Trial (NCT01420861)

- Objective: To assess the ability of Gtx-758 to achieve a ≥ 50% decline in Prostate-Specific Antigen (PSA) by day 90 in men with castration-resistant prostate cancer (CRPC).
 Secondary endpoints included changes in testosterone, SHBG, bone turnover markers, and hot flashes.
- Methodology: This was a Phase II trial in CRPC patients. Participants were assigned to one of two dose cohorts: 125 mg/day or 250 mg/day of oral Gtx-758. The primary endpoint was the proportion of subjects in each cohort achieving a ≥ 50% PSA decline by day 90. Serum levels of PSA, total testosterone, free testosterone, and SHBG were measured at baseline and throughout the study. Safety was monitored, with a focus on venous thromboembolic events.
- Experimental Workflow:





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• To cite this document: BenchChem. [Gtx-758: A Technical Overview of a Selective Estrogen Receptor Alpha Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612187#what-is-the-chemical-structure-of-gtx-758]

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